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Compound of Interest

2-Methylmercapto-
Compound Name:
propionaldehyde

Cat. No. B1268107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylmercaptopropionaldehyde (also known as methional), a key compound in flavor
chemistry and a potential biomarker in various biological processes. This document outlines its
characteristic spectral features and provides detailed experimental protocols for its analysis.

Chemical Structure and Properties
o |[UPAC Name: 3-(Methylsulfanyl)propanal

e Molecular Formula: CaHsOS

e Molecular Weight: 104.17 g/mol

o Appearance: Colorless to pale yellow liquid with a powerful, onion-like odor.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 2-
Methylmercaptopropionaldehyde, presented in a clear, tabular format for easy reference and
comparison.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the hydrogen atom environments in
the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.78 Triplet (t) 1H CHO
2.79 Triplet (t) 2H S-CH2-C
2.77 Triplet (t) 2H C-CH2-CHO
2.13 Singlet (s) 3H S-CHs

Data sourced from a 400 MHz spectrum in CDCIs.[1] The splitting patterns are predicted based
on the structure, where the aldehyde proton is coupled to the adjacent methylene group, and
the two methylene groups are coupled to each other.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (6) ppm Assignment
200.61 C=0

43.21 S-CH:

26.43 CH2-CHO
15.50 S-CHs

Data sourced from a 100.54 MHz spectrum in CDCls.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.
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Wavenumber (cm~—?) Vibration Type Functional Group
~2920 C-H Stretch Alkyl (CHz2, CHs)
2830-2700 C-H Stretch Aldehyde (CHO)
1740-1720 C=0 Stretch Aldehyde (Saturated)

Characteristic absorption ranges for aliphatic aldehydes.[2][3][4] The strong carbonyl (C=0)
stretch is a key diagnostic peak for aldehydes.[2][3] Another important feature is the pair of C-H
stretching bands for the aldehyde proton.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule.

Mass-to-Charge Ratio

(mi2) Relative Intensity Proposed Fragment
m/z

104 High [M]* (Molecular lon)
48 Base Peak [CH3S=CHz]*

47 High [CH2SH]*

Data obtained from NIST Mass Spectrometry Data Center.[5] The fragmentation of aldehydes
is characterized by cleavage of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmercaptopropionaldehyde
in ~0.7 mL of deuterated chloroform (CDClIs).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (for *H) or 100 MHz (for 3C) NMR spectrometer.[1]
Acquisition Parameters (*H):

o Number of scans: 16-32

o Relaxation delay: 1-2 seconds

o Pulse width: 90°

Acquisition Parameters (13C):

o Number of scans: 1024-4096

o Relaxation delay: 2-5 seconds

o Pulse program: Proton-decoupled

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)
signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale
using the TMS signal.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by
wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal to account for
atmospheric and instrumental interferences.

Sample Application: Place a small drop of neat 2-Methylmercaptopropionaldehyde liquid
directly onto the ATR crystal.
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o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile flavor compounds like 2-
Methylmercaptopropionaldehyde.[1]

o Sample Preparation: Prepare a dilute solution of 2-Methylmercaptopropionaldehyde in a
volatile solvent such as dichloromethane or methanol (e.g., 100 pg/mL).

 Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30
m X 0.25 mm i.d., 0.25 pm film thickness).

e GC Conditions:
o Injector Temperature: 250 °C
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to
190 °C and hold for 20 minutes.[1]

o Injection Volume: 1 uL with a split ratio of 100:1.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o

MS Source Temperature: 230 °C

[¢]

MS Quadrupole Temperature: 150 °C

[¢]

Scan Range: m/z 35-350
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o Data Analysis: Identify the compound based on its retention time and by comparing its mass
spectrum with a reference library (e.g., NIST).

Visualizations
NMR Spectral Assignment

The following diagram illustrates the chemical structure of 2-Methylmercaptopropionaldehyde
and the assignment of its *H and 3C NMR signals.
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13C NMR Assignments

6 =43.21 ppm 6 =200.61 ppm 4 = 26.43 ppm 4 =15.50 ppm
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Caption: NMR signal assignments for 2-Methylmercaptopropionaldehyde.

GC-MS Analysis Workflow
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This diagram outlines the logical workflow for the analysis of 2-
Methylmercaptopropionaldehyde using Gas Chromatography-Mass Spectrometry.

Sample Preparation Data Analysis
(Dilution in Solvent) (Spectrum vs. Library)

Compound Identification

Sample Collection 1

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of volatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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